
2-Ethyl-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methylcyclohexan-1-one (EMCH) is an organic compound belonging to the cyclohexanone family. It is a colorless liquid with a faint odor and is miscible with ethanol, acetone, and other organic solvents. EMCH has a variety of applications in the laboratory, including synthesis, chemical analysis, and drug development.
Applications De Recherche Scientifique
Enantioselective Synthesis
2-Ethyl-4-methylcyclohexan-1-one is used in enantioselective synthesis processes. For instance, ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound related to this compound, is a potent attractant for the Mediterranean fruit fly and has been synthesized using an asymmetric Diels–Alder reaction (Raw & Jang, 2000).
Dielectric Relaxation Study
The compound has been studied in the context of dielectric relaxation. For example, the high-frequency relaxation process in monohydroxy alcohols, including 2-ethyl-1-hexanol, a related compound, was investigated using dielectric relaxation techniques (Murthy & Tyagi, 2002).
Miscibility of Binary Liquids
This compound has been studied for its miscibility with other liquids. For example, a dielectric relaxation study investigated the miscibility of 2-ethyl-1-hexanol with various liquids, providing insights into the compatibility and molecular interactions of these compounds (Murthy & Tyagi, 2002).
Low-Cost and Scalable Synthesis
Research has been conducted to develop practical and cost-effective methods for synthesizing cyclohexanone-related compounds. A study focused on developing a scalable synthesis route for a bifunctional building block related to this compound, utilizing inexpensive materials and simple reaction conditions (Zha et al., 2021).
Chemical Synthesis and Biological Evaluation
This compound and its derivatives have been synthesized for various biological evaluations. For example, new compounds were synthesized using a one-pot, microwave-assisted method, and these compounds were evaluated for antibacterial and antioxidant activities (Bhoi et al., 2016).
Ethylene Perception Inhibition in Agriculture
In the agricultural sector, related compounds, such as 1-methylcyclopropene, have been studied for their role in inhibiting ethylene perception in fruits and vegetables, aiding in the investigation of ethylene's role in ripening and senescence (Watkins, 2006).
Hydrogenation and Hydrogenolysis Studies
The hydrogenation of ethyl p-tolyl ether, a compound similar to this compound, has been studied over various platinum metal catalysts. This research contributes to the understanding of the hydrogenation process and its efficiency (Nishimura et al., 1972).
Propriétés
IUPAC Name |
2-ethyl-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKNBCKXFZIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)
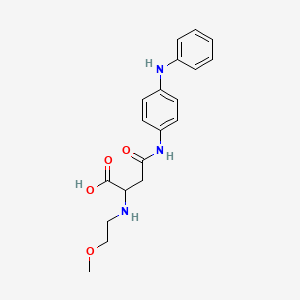
![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)

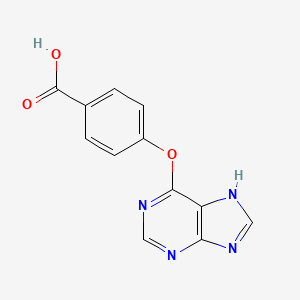

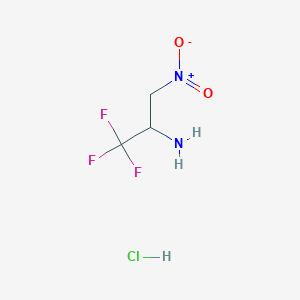
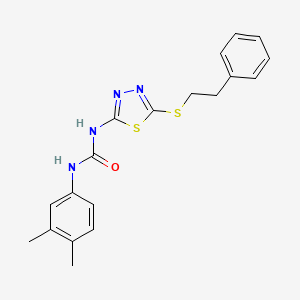
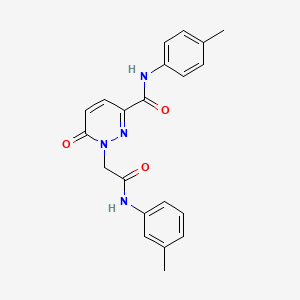
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2411321.png)


![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)
